L-796568

Description

Overview of Adrenergic Receptor Subtypes and Their Physiological Roles

Adrenergic receptors are crucial in regulating a wide array of physiological processes, including cardiovascular function, blood pressure homeostasis, and metabolism. wikipedia.orgccjm.org Their diverse effects are a result of the distinct expression patterns and signaling pathways associated with each subtype. wikipedia.orgccjm.orgbiologists.com

β1, β2, and β3-Adrenergic Receptors in Mammalian Physiology

In mammals, there are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. wikipedia.orgbiologists.comfrontiersin.org These subtypes are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels, although β2 and β3 can also couple to Gi proteins. wikipedia.orgebi.ac.uk

β1-Adrenergic Receptors: Predominantly found in cardiac tissue, β1 receptors play a critical role in regulating heart rate and contractility, thereby increasing cardiac output. clevelandclinic.orgnih.govmdpi.com They are also present in the kidney, where they enhance renin release, and in adipose tissue, contributing to lipolysis. ebi.ac.uknih.gov

β2-Adrenergic Receptors: Widely distributed in smooth muscles of the airways, blood vessels, and gastrointestinal tract, β2 receptors mediate smooth muscle relaxation, leading to bronchodilation and vasodilation. clevelandclinic.orgmdpi.com They are also involved in glycogenolysis and can be found in adipose tissue, where they influence lipolysis. wikipedia.orgmdpi.com

β3-Adrenergic Receptors: Initially identified as an "atypical" beta-adrenergic receptor, the β3 subtype was later confirmed through molecular cloning. wikipedia.orgeurekaselect.com While present in various tissues, including the heart, gallbladder, and urinary bladder, their most significant expression and well-studied roles are in adipose tissue. mdpi.comnih.govuniprot.orgnih.gov

Distinctive Expression and Functions of β3-Adrenergic Receptors in Adipose Tissue and Other Tissues

The β3-adrenergic receptor is notably expressed in both white adipose tissue (WAT) and brown adipose tissue (BAT) in rodents, where it mediates lipolysis and thermogenesis. nih.govmdpi.comannualreviews.org In adult humans, β3-AR mRNA has been identified in various WAT deposits and infant peri-renal BAT, with protein expression also confirmed. nih.govmdpi.com While the physiological relevance of BAT and β3-AR in adult humans was historically debated, recent studies have confirmed the presence of metabolically active BAT and the critical role of β3-ARs in regulating lipolysis, glycolysis, and thermogenesis in human brown/beige adipocytes. mdpi.comnih.govnih.gov

Beyond adipose tissue, β3-ARs are also found in other tissues, contributing to diverse functions. They are present in the urinary bladder, where they mediate smooth muscle relaxation, a property that has led to the development of β3 agonists for treating overactive bladder. wikipedia.orgmdpi.commdpi.comurologytimes.com β3-ARs have also been identified in cardiac myocytes and vascular endothelial cells, suggesting a role in cardiovascular physio(patho)logy, although their effects on myocardial contraction can be differential compared to β1 and β2 subtypes. mdpi.comnih.gov

Rationale for Targeting β3-Adrenergic Receptors in Metabolic Disease Research

The distinct functions of β3-adrenergic receptors, particularly their role in adipose tissue metabolism, have made them an attractive target for research into metabolic diseases such as obesity and type 2 diabetes mellitus. eurekaselect.commdpi.comannualreviews.orgnih.gov

β3-Adrenergic Receptor Activation for Thermogenesis and Lipolysis

Activation of β3-adrenergic receptors in adipose tissue stimulates key processes involved in energy expenditure. In brown adipocytes, β3-AR activation, primarily through the Gs-adenylyl cyclase-PKA pathway, leads to enhanced lipolysis and thermogenesis. nih.govmdpi.comnih.govfrontiersin.org Lipolysis releases fatty acids, which serve as fuel for thermogenesis and allosterically activate uncoupling protein 1 (UCP1), a protein crucial for dissipating energy as heat rather than ATP. mdpi.comnih.govfrontiersin.orgfrontiersin.org This process is a significant component of non-shivering thermogenesis. mdpi.commdpi.comannualreviews.org In white adipocytes, β3-AR activation also promotes lipolysis, releasing stored triglycerides. nih.govmdpi.comfrontiersin.org The "beiging" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, can also be influenced by β3-AR activation, further contributing to increased energy expenditure. mdpi.compnas.orgresearchgate.net

Therapeutic Potential in Obesity and Type 2 Diabetes Mellitus

Given their role in stimulating energy expenditure and influencing lipid and glucose metabolism, β3-adrenergic receptor agonists have been investigated for their therapeutic potential in treating obesity and type 2 diabetes. eurekaselect.commdpi.comannualreviews.orgnih.gov Studies in rodent models have shown that stimulating β3-ARs with selective agonists can lead to increased energy expenditure, improved glucose tolerance, enhanced insulin (B600854) sensitivity, and a reduction in body weight. eurekaselect.commdpi.comnih.gov These findings provided a strong rationale for developing β3-AR agonists for human metabolic diseases. eurekaselect.comnih.gov

Research indicates that β3-AR activation can promote insulin release from the pancreas and enhance cellular glucose uptake. mdpi.com Activation of BAT by β3-AR agonists is considered beneficial for metabolic health due to BAT's capacity to act as a metabolic sink for glucose and free fatty acids, correlating with improved glucose and insulin sensitivity. mdpi.comjci.org

Historical Context and Development of Selective β3-Adrenergic Receptor Agonists

The discovery of the β3-adrenergic receptor in the early 1980s, initially as an "atypical" beta receptor in adipose tissue, marked a significant step in adrenergic receptor pharmacology. wikipedia.orgeurekaselect.comnih.gov This discovery spurred intensive research efforts to develop selective β3-AR agonists, particularly with the aim of treating obesity and type 2 diabetes. wikipedia.orgeurekaselect.comnih.gov

Early development efforts faced challenges, including pharmacological differences between rodent and human β3-ARs, and a lack of selectivity of initial compounds for β3-AR over β1 and β2 subtypes, which could lead to undesirable cardiovascular side effects. nih.govresearchgate.net The cloning of the human β3-AR facilitated the design of compounds specifically targeting the human receptor. nih.gov

Despite promising results in rodent models, translating the efficacy of β3-AR agonists for obesity and diabetes to humans proved challenging. While some early compounds showed acute effects on energy expenditure and lipolysis in humans, these effects were not always sustained with chronic administration, potentially due to receptor downregulation. mdpi.comfrontiersin.orgresearchgate.netnih.gov

L-796568 emerged from these development efforts as a novel compound investigated for its β3-adrenergic receptor agonist activity. medchemexpress.commedchemexpress.com Research into this compound aimed to evaluate its potential in stimulating energy expenditure and impacting body composition in humans, building upon the understanding of β3-AR biology and the challenges encountered with earlier agonists. mdpi.comresearchgate.netnih.gov

Research Findings on this compound

This compound is characterized as a β3-adrenergic receptor agonist that has been investigated for its potential in the research of obesity. medchemexpress.commedchemexpress.com Studies have explored its effects on energy expenditure and metabolic parameters in humans.

Research involving this compound in obese men has provided specific data regarding its acute and chronic effects. In one study, a single dose of 1000 mg of this compound was observed to acutely increase energy expenditure by approximately 8% in healthy overweight men who had fasted overnight. mdpi.comresearchgate.net This acute effect was accompanied by an increase in plasma glycerol (B35011) and free fatty acids, indicative of increased lipolysis. mdpi.comresearchgate.net

These findings suggest that while this compound could acutely stimulate thermogenesis and lipolysis, the sustained effect on energy expenditure and body composition over a longer period was not demonstrated in these studies. mdpi.comresearchgate.netnih.gov This lack of sustained effect on energy balance with chronic administration is potentially attributed to factors such as insufficient recruitment of β3-responsive tissues in humans or downregulation of the β3-adrenergic receptor. researchgate.netnih.gov

The research on this compound contributes to the broader understanding of the challenges in developing β3-adrenergic receptor agonists for the chronic treatment of metabolic disorders in humans, highlighting the complexities of translating findings from acute studies and preclinical models to sustained clinical efficacy.

Data Table: Effects of this compound in Obese Men

| Parameter | Acute Effect (Single 1000 mg dose) mdpi.comresearchgate.net | Chronic Effect (375 mg/d for 28 days) nih.gov |

| Energy Expenditure (24-h) | ~8% increase (acute) | No significant change |

| Plasma Glycerol | Increased | Not specified in chronic outcome |

| Plasma Free Fatty Acids | Increased | Not specified in chronic outcome |

| Triacylglycerol Concentrations | Not specified in acute outcome | Decreased significantly vs. placebo |

| Body Composition | Not specified in acute outcome | No overall treatment-related changes |

| Fat Mass | Not specified in acute outcome | Association with higher plasma this compound |

Note: This table summarizes findings from different studies or arms within studies and highlights key observed effects.

Evolution of β-Adrenergic Receptor Agonist Research

The study of β-adrenergic receptors and their agonists has a history spanning over a century. Early in the 1900s, epinephrine (B1671497) was utilized for its bronchodilatory effects nih.govmdpi.com. The classification of adrenergic receptors into α and β types was proposed by Ahlquist in 1948, based on differential pharmacological responses in various organs mdpi.comrevespcardiol.org. This was followed by the further classification of β-ARs into β1 and β2 subtypes by Lands et al. mdpi.com. Initial non-selective β-agonists like isoproterenol (B85558), while effective, were associated with undesirable side effects due to their activity on multiple receptor subtypes nih.govmdpi.comnih.gov.

The identification and cloning of the β3-AR in 1989 marked a significant step in adrenergic receptor research nih.gov. This discovery opened avenues for developing agonists specifically targeting this subtype, with the hope of achieving therapeutic benefits while minimizing off-target effects mediated by β1 and β2 receptors, such as increased heart rate and muscle tremors nih.gov. Research in the 1990s focused on β3-AR agonists for metabolic disorders like obesity and type 2 diabetes, given the receptor's role in lipolysis and thermogenesis wikipedia.orgresearchgate.netnih.gov. However, early compounds faced challenges, including a lack of sustained efficacy in humans for these indications and species differences in receptor pharmacology researchgate.netmdpi.commdpi.com. More recently, the focus for β3-AR agonists has shifted towards the treatment of overactive bladder, leading to the approval of compounds like mirabegron (B1684304) mdpi.comwikipedia.orgresearchgate.netmdpi.com.

Emergence of this compound as a Preclinical and Clinical Candidate

This compound emerged as a candidate in the pursuit of selective β3-adrenergic receptor agonists. It is described as a potent full β3 agonist with high selectivity over human β1 and β2 receptors medkoo.com. Preclinical investigations characterized this compound as having good oral bioavailability in several mammalian species and an extended duration of action medkoo.com.

Based on promising preclinical data, this compound advanced into clinical trials, particularly for its potential in treating obesity by stimulating energy expenditure medchemexpress.commedchemexpress.comnih.govresearchgate.net. A placebo-controlled, 3-way crossover trial in healthy overweight to obese men investigated the acute effects of single oral doses of this compound (250 mg and 1000 mg) on energy expenditure. The study found that the 1000 mg dose significantly increased energy expenditure by approximately 8% over a 4-hour period, accompanied by an increase in plasma glycerol and free fatty acid concentrations mdpi.comnih.gov. This acute thermogenic effect in humans was noted as being without significant evidence for β2-adrenergic receptor involvement nih.gov.

The research findings on this compound in clinical studies can be summarized as follows:

Acute Study (Single Dose) mdpi.comnih.gov

| Dose of this compound | Change in Energy Expenditure (approx.) | Change in Plasma Glycerol | Change in Plasma Free Fatty Acids | Change in Systolic Blood Pressure | Change in Heart Rate | Change in Diastolic Blood Pressure |

| 250 mg | No significant change | Not specified | Not specified | No significant change | No significant change | No significant change |

| 1000 mg | +8% | Increased | Increased | Increased | No significant change | No significant change |

Chronic Study (28 Days)

| Treatment Group | Change in 24-h Energy Expenditure (kJ/24 h) | Change in Triacylglycerol Concentrations (mmol/L) | Change in Fat Mass (associated with higher plasma this compound) |

| This compound (375 mg/d) | 92 ± 586 | -0.76 ± 0.76 (Significant decrease vs. placebo) | Greater decrease |

| Placebo | 86 ± 512 | -0.42 ± 0.31 | Not applicable |

Properties

CAS No. |

211031-81-1 |

|---|---|

Molecular Formula |

C31H29Cl2F3N4O3S2 |

Molecular Weight |

697.6 g/mol |

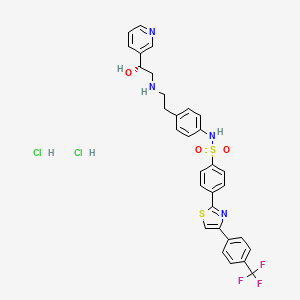

IUPAC Name |

N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |

InChI |

InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |

InChI Key |

CANSTXQBARAFMV-UJXPALLWSA-N |

SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

Isomeric SMILES |

C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

211031-81-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of L 796568

Receptor Binding and Activation Profile

L-796568 exhibits specific binding and activation characteristics at adrenergic receptors, particularly the human β3-adrenergic receptor.

Affinities and Potencies for Human β3-Adrenergic Receptors

This compound is described as a potent full agonist of the human β3-adrenergic receptor. Studies have reported an EC50 value of 3.6 nM, indicating its effectiveness in activating the receptor at low concentrations, with a reported 94% activation efficacy. medkoo.combiocat.com Average plasma concentrations in studies have been reported to be significantly higher than the EC50, suggesting sufficient levels for receptor activation.

Selectivity Analysis Against Human β1 and β2-Adrenergic Receptors

A key characteristic of this compound is its selectivity for the β3-adrenergic receptor over the other β-adrenergic receptor subtypes, β1 and β2. Research indicates that this compound possesses greater than 600-fold selectivity for human β3 receptors compared to human β1 and β2 receptors. medkoo.combiocat.com This high degree of selectivity is important for targeting specific physiological responses mediated by the β3-adrenergic receptor while minimizing potential off-target effects associated with β1 and β2 receptor activation, such as changes in heart rate or muscle tremor. nih.gov

The following table summarizes reported data on the potency and selectivity of this compound:

| Receptor Subtype (Human) | EC50 (nM) | Selectivity Ratio (vs. β3) |

| β3-adrenergic receptor | 3.6 medkoo.combiocat.com | - |

| β1-adrenergic receptor | >2160 | >600-fold selective medkoo.combiocat.com |

| β2-adrenergic receptor | >2160 | >600-fold selective medkoo.combiocat.com |

Note: Selectivity ratios are calculated based on the EC50 values provided in the cited sources.

Intracellular Signaling Cascades Mediated by this compound

Activation of β-adrenergic receptors by agonists like this compound initiates intracellular signaling cascades, primarily through coupling with G proteins.

G-Protein Coupling and Adenylyl Cyclase Activation

Beta-adrenergic receptors, including the β3-AR, are G protein-coupled receptors (GPCRs). wikipedia.orgmdpi.com Upon agonist binding, the β3-AR primarily couples to G proteins of the Gs type. wikipedia.orgjci.orgencyclopedia.pub This coupling leads to the activation of adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgjci.orgencyclopedia.pub this compound has been shown to stimulate adenylyl cyclase activity. nih.gov While β1 and β2 receptors typically couple to Gs, the β3-AR is noted as being unique in its ability to potentially couple interchangeably to both Gs and Gi proteins without requiring receptor phosphorylation, although Gs coupling is the primary pathway for adenylyl cyclase activation. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Accumulation

The activation of adenylyl cyclase by Gs protein coupling, triggered by β3-AR agonists such as this compound, results in an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). jci.orgencyclopedia.pub cAMP acts as a second messenger, propagating the signal downstream. This compound has been demonstrated to stimulate cAMP accumulation in cells expressing the human β3-adrenergic receptor. medchemexpress.com This accumulation of cAMP is a key step in the intracellular signaling cascade initiated by β3-AR activation. jci.orgdntb.gov.uamedchemexpress.comdntb.gov.ua

Protein Kinase A (PKA) Pathway Activation and Downstream Phosphorylation Events

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. jci.orgencyclopedia.pub PKA is a crucial enzyme that phosphorylates various target proteins within the cell, thereby mediating a wide range of cellular responses. jci.orgencyclopedia.pubpnas.orgpnas.org In adipocytes, for example, PKA activation triggered by β3-AR stimulation and subsequent cAMP increase leads to the phosphorylation of key proteins involved in lipolysis, such as hormone-sensitive lipase (B570770) (HSL) and perilipin. jci.orgencyclopedia.pub PKA activation also plays a role in inducing thermogenic gene transcription through the activation of transcription factors like ATF-2/CREB. jci.org The activation of the cAMP-PKA axis is a central downstream consequence of β3-AR stimulation by agonists like this compound. encyclopedia.pub

Receptor Regulation and Desensitization Mechanisms

Agonist-induced stimulation of G protein-coupled receptors (GPCRs), such as the β3-AR, can lead to a decrease in responsiveness over time, a phenomenon known as desensitization or tachyphylaxis labsolu.ca. This process involves several molecular mechanisms aimed at regulating receptor signaling and preventing excessive cellular activation. Key mechanisms include receptor uncoupling from downstream signaling pathways, receptor internalization from the cell surface, and receptor downregulation through increased degradation or decreased synthesis wikidata.org.

Studies investigating the effects of chronic β-adrenergic receptor stimulation have shown that it can lead to decreased receptor density and reduced activity of adenylyl cyclase, a key downstream enzyme in the β-AR signaling cascade guidetopharmacology.org. The continued presence of an agonist and its occupancy of the receptor appear to be factors that can impede the recovery from a desensitized state citeab.com.

Evidence of β3-Adrenergic Receptor Down-regulation

A study evaluating the effect of a 28-day treatment with this compound (375 mg/d) in obese men observed no significant major lipolytic or thermogenic effect over the chronic treatment period, despite an acute increase in energy expenditure seen with a single dose. This lack of sustained effect on energy balance was attributed, at least in part, to the potential downregulation of β3-adrenergic receptor-mediated effects with chronic dosing. Similar observations regarding the loss of effects with long-term administration have been noted for other β3-agonists like CL-316,243, further supporting receptor downregulation as a likely mechanism wikipedia.org.

| Study Duration | This compound Dose | Observed Effect on Energy Expenditure (Chronic) | Proposed Mechanism for Reduced Effect |

| 28 days | 375 mg/d | No major effect | β3-AR downregulation or insufficient tissue recruitment |

Mechanisms of Tachyphylaxis in Chronic Stimulation

Tachyphylaxis, characterized by a rapid decrease in drug responsiveness after initial doses, can arise from various changes in the target tissue, including receptor downregulation labsolu.ca. In the context of GPCRs like the β3-AR, chronic agonist stimulation initiates a cascade of events that contribute to desensitization.

One key mechanism involves the phosphorylation of the receptor by kinases, such as β-adrenergic receptor kinase (β-ARK) and protein kinase A (PKA), which are activated downstream of receptor stimulation. Phosphorylation can lead to the uncoupling of the receptor from its associated G protein (Gs in the case of β-ARs), impairing the activation of adenylyl cyclase and subsequent cAMP production wikidata.org.

Following phosphorylation, β-arrestin proteins can bind to the phosphorylated receptor, further preventing G protein coupling and promoting the internalization of the receptor from the plasma membrane into intracellular vesicles. While receptor internalization can serve as a mechanism for resensitization after agonist removal (through recycling back to the surface), prolonged agonist exposure can lead to receptors being targeted for degradation in lysosomes, resulting in a net decrease in total receptor number – the definition of downregulation wikidata.org.

The observed lack of sustained thermogenic and lipolytic effects of this compound with chronic administration is consistent with these general mechanisms of β-AR desensitization and downregulation wikipedia.org. The continuous presence of this compound likely triggers these regulatory processes, leading to a reduced population of functional β3-ARs over time and a consequent attenuation of the cellular response, manifesting as tachyphylaxis at the physiological level.

| Mechanism | Description | Contribution to Tachyphylaxis |

| Receptor Phosphorylation | Addition of phosphate (B84403) groups by kinases (e.g., β-ARK, PKA) | Uncoupling from G proteins |

| β-Arrestin Binding | Recruitment of β-arrestins to phosphorylated receptors | Blocks G protein coupling, promotes internalization |

| Receptor Internalization | Sequestration of receptors from the cell surface into endosomes wikidata.org | Reduces surface receptor availability |

| Receptor Downregulation | Decreased total receptor number due to increased degradation or reduced synthesis wikidata.org | Long-term reduction in responsiveness labsolu.ca |

Metabolic Research on L 796568: Adipose Tissue and Energy Homeostasis

Modulation of Adipose Tissue Metabolism

Adipose tissue metabolism involves the dynamic processes of storing energy as triglycerides (lipogenesis) and releasing it as fatty acids and glycerol (B35011) (lipolysis). bioscientifica.com L-796568 has been shown to influence these processes, particularly lipolysis. nih.gov

Lipolysis is the breakdown of stored triglycerides within adipocytes. This process is primarily regulated by lipases, including adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). nih.gov Activation of β-adrenergic receptors, such as the β3-AR, by catecholamines like norepinephrine, initiates a signaling cascade involving increased cyclic AMP (cAMP) and activation of protein kinase A (PKA), which in turn phosphorylates and activates HSL and facilitates ATGL activity. nih.govnih.gov

Studies have indicated that this compound can stimulate lipolysis in adipocytes. nih.gov This stimulation leads to the release of the products of triglyceride breakdown. nih.gov

Glycerol is one of the end products of triglyceride hydrolysis during lipolysis. nih.gov It is released from adipocytes into the bloodstream and can be utilized by the liver for gluconeogenesis. nih.gov Research has shown that administration of this compound leads to dose-dependent increases in plasma glycerol concentrations in humans. researchgate.netmdpi.com

The other major products of lipolysis are free fatty acids (FFAs). nih.gov These FFAs are mobilized from adipose tissue and can be transported to other tissues, such as muscle and liver, for oxidation to produce energy. gssiweb.orgbritannica.com Elevated levels of circulating FFAs are a characteristic feature of increased lipolysis. unl.edu

Studies with this compound have demonstrated an increase in plasma free fatty acid concentrations following its administration. nih.govresearchgate.netmdpi.com This indicates that the compound promotes the mobilization of fatty acids from adipose tissue stores. gssiweb.org The mobilized FFAs can then be utilized for beta-oxidation in various tissues, contributing to energy expenditure. nih.govgssiweb.org

Brown adipose tissue is a specialized type of fat tissue known for its capacity to generate heat through a process called non-shivering thermogenesis. frontiersin.orgahajournals.org This thermogenic activity is largely mediated by uncoupling protein 1 (UCP1). ahajournals.orgfrontiersin.org β3-AR activation plays a significant role in stimulating BAT activity. ahajournals.orgmdpi.com

This compound, as a β3-AR agonist, has been investigated for its ability to activate BAT. ijbs.com Activation of BAT can lead to increased energy expenditure. frontiersin.org

UCP1 is a key protein located in the inner mitochondrial membrane of brown adipocytes. ahajournals.orgfrontiersin.org It facilitates the uncoupling of the proton gradient from ATP synthesis, allowing the energy to be dissipated as heat. frontiersin.orgjomes.org The expression of the UCP1 gene and the induction of UCP1 protein are crucial indicators of BAT activation and thermogenic capacity. ahajournals.orgfrontiersin.org

While β3-AR agonists are known to induce UCP1 expression in rodents, studies in humans with compounds like this compound have shown more limited effects on chronic thermogenic activity. mdpi.comnih.gov However, the mechanism of β3-AR activation involves pathways that upregulate UCP1 transcription. ijbs.comoup.com

Mitochondrial uncoupling, mediated by UCP1, is the core process of non-shivering thermogenesis in BAT. frontiersin.orgjomes.org By allowing protons to re-enter the mitochondrial matrix without passing through ATP synthase, UCP1 effectively converts the energy from substrate oxidation directly into heat. frontiersin.orgnih.gov

Acute administration of this compound has been shown to acutely increase energy expenditure in obese men, suggesting a thermogenic effect. nih.govresearchgate.net This acute effect is likely related to the activation of thermogenic pathways, potentially involving mitochondrial uncoupling in BAT or other tissues. nih.govpatsnap.com However, sustained thermogenic effects with chronic this compound treatment have not been consistently observed in human studies. nih.gov This lack of chronic effect may be attributed to factors such as potential β3-AR downregulation or insufficient recruitment of β3-responsive tissues in humans. researchgate.net

Data Table: Acute Effects of this compound on Plasma Metabolites

| Metabolite | Change after 1000 mg this compound (vs. Placebo) | Reference |

| Plasma Glycerol | Increased | researchgate.netmdpi.com |

| Plasma FFA | Increased | nih.govresearchgate.netmdpi.com |

Note: Specific quantitative data for the changes in glycerol and FFA were noted as "dose-dependent increases" or "increase" in the provided snippets, without precise numerical values for this specific comparison.

Data Table: Effect of this compound on Energy Expenditure

| Study Design | Dose | Subject Group | Acute Effect on Energy Expenditure | Chronic Effect on Energy Expenditure (28 days) | Reference |

| 2-center, 3-period, randomized, placebo-controlled, crossover trial | 1000 mg | Overweight/Obese Men | ~8% increase | Not assessed | nih.govresearchgate.netnih.gov |

| 2-center, double-blind, randomized, parallel-group, placebo-controlled | 375 mg/day | Obese Men | No significant effect (Day 1) | No significant effect | nih.govnih.gov |

Uncoupling Protein 1 (UCP1) Gene Expression and Protein Induction

White Adipose Tissue (WAT) Remodeling and "Browning" Potential

White adipose tissue (WAT) primarily functions as an energy storage depot, characterized by large, unilocular lipid droplets and relatively few mitochondria. frontiersin.org Brown adipose tissue (BAT), in contrast, is specialized for thermogenesis, containing numerous mitochondria and multilocular lipid droplets, with the key thermogenic protein uncoupling protein 1 (UCP1). frontiersin.orgnih.govliverpool.ac.uk The concept of WAT "browning," or the emergence of brown-like adipocytes (beige or brite adipocytes) within WAT depots, has gained interest as a potential strategy to increase energy expenditure. nih.govtandfonline.comendocrinology.org These beige adipocytes share characteristics with classical brown adipocytes, including the expression of UCP1 and the capacity for thermogenesis. liverpool.ac.ukendocrinology.org

Pharmacological stimulation of β3-adrenergic receptors has been shown in rodent models to induce the appearance of brown adipocytes in WAT regions, increase basal metabolic rate, and reverse diet-induced obesity. frontiersin.org While catecholamines may also contribute to 'brownifying' WAT, studies investigating β3-agonists in humans for inducing browning in WAT have not consistently yielded promising results. researchgate.net This may be partly attributed to the lower abundance of β3-adrenoceptors in human adipose tissue compared to rodents. researchgate.net

Whole-Body Energy Expenditure Regulation

Energy expenditure is a critical component of energy balance, and modulating it is a potential strategy for addressing obesity. mdpi.comfrontiersin.org this compound, as a β3-AR agonist, has been investigated for its effects on whole-body energy expenditure, primarily through its potential to stimulate thermogenesis. mdpi.comresearchgate.netpatsnap.com

Acute Thermogenic Effects in Preclinical Models

Preclinical studies in rodent models have indicated that selective β3-AR agonists can be effective in increasing thermogenesis. frontiersin.orgpatsnap.com Stimulation of β3-ARs leads to the activation of the Gs-adenylyl cyclase-PKA pathway, resulting in lipolysis. frontiersin.org The free fatty acids released serve as fuel for thermogenesis and allosterically activate UCP1. frontiersin.org This mechanism underlies the potential for β3-AR agonists to increase energy expenditure in thermogenically active tissues like BAT.

Acute Thermogenic Effects in Human Studies

Studies in humans have explored the acute effects of this compound on energy expenditure.

Increase in Resting Energy Expenditure

Single-dose administration of this compound has been shown to acutely increase energy expenditure in overweight to obese men. frontiersin.orgresearchgate.netnih.gov In one study, a single 1000 mg dose of this compound resulted in an approximate 8% increase in energy expenditure over a 4-hour period in obese subjects who had fasted overnight. researchgate.netnih.gov This increase was accompanied by elevated plasma glycerol and free fatty acid concentrations, indicative of increased lipolysis. researchgate.netnih.gov

| Study Population | Dose (mg) | Acute EE Change (%) | Duration of Observation |

|---|---|---|---|

| Obese men (fasted) researchgate.netnih.gov | 1000 | ~8 | 4 hours |

Long-Term Effects on Energy Expenditure in Human Studies

Despite the observed acute effects, studies investigating the long-term impact of this compound on energy expenditure in humans have yielded limited results. A 28-day treatment with this compound in obese men did not result in a significant chronic thermogenic effect or changes in body fat. frontiersin.orgresearchgate.netnih.gov The mean change in 24-hour energy expenditure from before to after treatment did not significantly differ between the this compound group and the placebo group. nih.gov Possible explanations for the lack of sustained effect include potential β3-AR down-regulation (tachyphylaxis) or insufficient recruitment of β3-responsive tissues in humans with chronic dosing. frontiersin.orgresearchgate.netnih.gov

| Study Population | Treatment Duration | This compound Dose (mg/d) | Change in 24-h EE (kJ/24h) | Placebo Change in 24-h EE (kJ/24h) | Significance (P) |

|---|---|---|---|---|---|

| Obese men nih.gov | 28 days | 375 | 92 ± 586 | 86 ± 512 | > 0.05 |

Lack of Sustained Thermogenic Response

Despite showing promise in preclinical studies, research in humans has indicated a lack of sustained thermogenic response with this compound. Acute administration of a high dose (1000 mg) of this compound was observed to increase energy expenditure by approximately 8% in obese men who had fasted overnight. researchgate.netmdpi.com However, this acute effect was not maintained during chronic treatment. nih.govresearchgate.netscienceopen.comfrontiersin.org A 28-day study involving obese, weight-stable men treated with 375 mg/d of this compound did not show a significant difference in the change in 24-hour energy expenditure compared to a placebo group. nih.gov This indicated a failure to induce long-term increased energy expenditure. researchgate.net

Hypothesized Contributing Factors to Chronic Efficacy Discrepancies

Several factors have been hypothesized to contribute to the discrepancy between the acute and chronic effects of this compound on thermogenesis and the general lack of significant efficacy of some β3-adrenergic agonists in human clinical trials compared to rodent models. One potential explanation is insufficient recruitment of β3-responsive tissues in humans or downregulation of β3-adrenergic receptor-mediated effects with chronic dosing. nih.govfrontiersin.org Differences in receptors, pharmacokinetic properties, and bioavailability between species may also play a role in the observed discrepancies. researchgate.net While plasma concentrations of this compound during the chronic study were significantly higher than the in vitro EC50 for the human β3-adrenergic receptor, suggesting sufficient exposure, other factors might be involved. The failure of β3-AR agonists to consistently show clinical effects on weight loss in humans has led to decreased interest in this mechanism for treating metabolic syndrome, although the rediscovery of functional BAT in adult humans has renewed some interest in targeting BAT thermogenesis. scienceopen.cominabj.org

Impact on Glucose and Insulin (B600854) Homeostasis

Beyond its effects on energy expenditure, this compound has also been investigated for its impact on glucose and insulin homeostasis.

Glucose Uptake Enhancement in Peripheral Tissues

Research on the direct impact of this compound on glucose uptake enhancement in peripheral tissues like skeletal muscle and adipose tissue is not extensively detailed in the provided information. However, β3-adrenergic receptor activation, in general, has been linked to increased glucose uptake in BAT. mdpi.com Glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, is largely dependent on insulin-stimulated translocation of GLUT4 transporters to the plasma membrane. scielo.bre-dmj.org While some β3-agonists like mirabegron (B1684304) have been speculated to improve glucose tolerance and uptake, functional evidence specifically for this compound's direct effect on peripheral tissue glucose uptake beyond BAT is limited in the provided context. mdpi.com

Modulation of Circulating Glucose Levels

The 28-day study with this compound in obese men did not show significant changes in fasting or 24-hour glucose levels. nih.gov While the compound significantly lowered triacylglycerol concentrations, its effect on circulating glucose levels within the duration and dosage of this study was not notable. nih.gov Maintaining stable circulating glucose levels is a complex homeostatic process involving insulin-mediated glucose uptake and hepatic glucose production. scielo.bre-dmj.orgmedicalnewstoday.com Hyperglycemia, or high blood glucose, occurs when there is insufficient insulin or reduced cellular sensitivity to insulin, leading to glucose accumulation in the bloodstream. medicalnewstoday.comdiabetes.org.uk Conversely, hypoglycemia is characterized by low blood glucose levels. healthdirect.gov.au this compound, in the context of the chronic human study, did not appear to significantly modulate these levels. nih.gov

Preclinical Efficacy and Pharmacodynamics of L 796568

In Vitro Studies on Adipocyte and Other Cell Lines

In vitro studies have been instrumental in characterizing the activity of L-796568 at the cellular level. This compound has been identified as a β3-adrenergic receptor agonist with high affinity and efficacy. Studies utilizing Chinese hamster ovary (CHO) cells transfected with the cloned human β3-adrenergic receptor have shown that this compound exhibits an EC50 of 3.6 ± 2.2 nmol/L and demonstrates 94% efficacy in stimulating maximal cyclic adenosine (B11128) monophosphate (cAMP) accumulation compared to isoproterenol (B85558). core.ac.uk Its activity at human β1 and β2 receptors in CHO cells is considerably lower, with EC50 values of 4.8 µmol/L and 2.4 µmol/L, respectively, and an efficacy of 25% of isoproterenol activity, indicating a notable selectivity for the β3-adrenergic receptor. core.ac.uk

Research on isolated human fat cells has indicated lipolytic activity that does not involve the β1 and β2 receptors, suggesting a role for the β3-adrenergic receptor in this process. While studies with other β3-agonists like mirabegron (B1684304) have shown stimulation of UCP1 expression in mouse brown adipocytes and 3T3-L1 cells, investigations in immortalized human brown adipocytes using subtype-selective agonists have yielded varied results. mdpi.com In these human brown adipocytes, lipolysis and UCP1 expression were stimulated by isoprenaline and dobutamine (B195870) but not consistently by β3 agonists such as CL 316 ,243 or mirabegron. mdpi.com Studies in isolated subcutaneous adipocytes from rhesus monkeys with the β3-AR agonist L-750,355 demonstrated concentration-dependent stimulation of lipolysis, although the response did not reach an identifiable maximum and was limited compared to the isoprenaline response. nih.gov Isolated human adipocytes and differentiated 3T3F442A adipocytes have also been shown to secrete IL-6 in response to adrenergic agonists. nih.gov

The following table summarizes the in vitro activity of this compound at human adrenergic receptors expressed in CHO cells:

| Receptor Type (Human, expressed in CHO cells) | EC50 (nM) | Efficacy (% of Isoproterenol) |

| β1-adrenergic receptor | 4800 | 25 |

| β2-adrenergic receptor | 2400 | 25 |

| β3-adrenergic receptor | 3.6 ± 2.2 | 94 ± 10 |

Note: EC50 values for β1 and β2 receptors are presented in µmol/L in the source, converted here to nM for consistency with the β3 value.

In Vivo Studies in Rodent Models of Metabolic Dysfunction

In vivo studies in rodent models have provided significant insights into the potential of β3-adrenergic receptor agonists, including this compound, in addressing metabolic dysfunction. β3-Adrenoceptors play a role in several functions in rodents that are considered beneficial for the treatment of obesity and type 2 diabetes. These functions include the promotion of insulin (B600854) release from the pancreas, cellular glucose uptake, lipolysis, and thermogenesis in brown adipose tissue. mdpi.com Activation of these receptors has been shown to lead to a reduction in body weight in several rodent models, such as ob/ob mice and Zucker diabetic fatty rats. mdpi.com

Studies with other β3-agonists, such as CL 316 ,243, in lean and obese diabetic Zucker diabetic fatty rats, a model of type 2 diabetes, have demonstrated anti-obesity and anti-diabetes effects. mdpi.comnih.gov These effects include improvements in glucose tolerance, insulin sensitivity, thermogenesis, mitochondrial biogenesis, glucose uptake in white adipose tissue (WAT), brown adipose tissue (BAT), and skeletal muscle, as well as a reduction in plasma free fatty acid levels. mdpi.comnih.gov Treatment with CL 316 ,243 has also been shown to prevent high-fat diet-induced weight gain in AJ mice. mdpi.com Furthermore, β3-AR agonists have been observed to reduce fat mass without affecting lean body mass in multiple studies using ob/ob mice. mdpi.com

Genetic studies in β3-AR knockout mice have provided further evidence for the receptor's role in metabolic regulation. Some studies have reported impaired cold-induced thermogenesis and a reduction in white adipocyte beiging in these mice. nih.gov However, other studies have argued that the β3-AR is dispensable for thermogenesis, showing that the adaptive response to cold is not affected in KO mice. nih.gov Some lines of β3-AR knockout mice have also exhibited moderate fat accumulation, with some studies reporting significant increases in total body fat in both male and female mice. mdpi.comnih.gov

Effects on Body Weight and Adiposity Reduction in Obesity Models

In rodent models of obesity, β3-adrenergic receptor activation has demonstrated a notable impact on body weight and adiposity. β3-AR agonists have been shown to induce a reduction in body weight in various rodent models, including ob/ob mice and Zucker diabetic fatty rats. mdpi.com Specifically, these agonists have been reported to reduce fat mass without causing a decrease in lean body mass in multiple studies involving ob/ob mice. mdpi.com The administration of the β3-agonist CL 316 ,243 has been effective in preventing weight gain induced by a high-fat diet in AJ mice. mdpi.com Conversely, studies in β3-AR knockout mice have indicated a propensity for increased total body fat, with variations observed between sexes and different knockout lines. mdpi.comnih.gov

Improvements in Glucose Tolerance and Insulin Resistance in Type 2 Diabetes Models

Studies in rodent models of type 2 diabetes have indicated that β3-adrenoceptor activation can lead to improvements in glucose tolerance and insulin resistance. β3-Adrenoceptors mediate functions in rodents that are considered beneficial for type 2 diabetes. mdpi.com In Zucker diabetic fatty rats, treatment with the β3-agonist CL 316 ,243 has revealed anti-diabetes effects, including improved glucose tolerance and insulin sensitivity. mdpi.comnih.gov Investigations into glucose uptake have shown that CL 316 ,243 can increase glucose uptake in a tissue-dependent manner in different models of diabetes. mdpi.com Another β3-agonist, BRL 37,344, has been shown to improve glucose uptake in various tissues in rats, including skeletal muscle, heart, diaphragm, BAT, and WAT. mdpi.com A one-week treatment with CL 316 ,243 was found to induce glucose uptake in Wistar rat WAT, accompanied by an upregulation of GLUT4 mRNA expression in subcutaneous WAT and BAT of the treated rats. mdpi.com

Non-Rodent Animal Studies and Cross-Species Pharmacological Comparisons

Preclinical evaluation of β3-adrenergic receptor agonists has also extended to non-rodent animal models to assess their pharmacological effects and to facilitate cross-species comparisons. While conclusive evidence regarding the β3-AR/adipose tissue axis in the development of obesity and metabolic derangements has been presented in rodents, the findings have not been consistently replicated in non-human primates. nih.gov Studies in non-human primates, such as prepubertal baboons, have not consistently shown metabolic activity in WAT and BAT in response to various β3-AR agonists, including BRL 37,344 and CL 316 ,243. nih.gov Antagonist experiments in baboons, macaques, and humans have suggested that lipolytic effects in these species primarily involve β1- and β2-ARs. nih.gov Differences in β3-AR expression and function across species are considered a potential explanation for the discrepancies observed between rodent and human efficacy. nih.gov

Rhesus Monkey Models

Studies in rhesus monkeys have provided some insights into the activity of β3-adrenergic receptor agonists in a non-human primate model. A selective human β3 adrenergic receptor agonist, L-750355, has been shown to increase metabolic rate in rhesus monkeys. annualreviews.org Chronic treatment with L-755507, a related β3 agonist, in rhesus monkeys was associated with significant increases in BAT and uncoupling protein 1 expression. In vitro studies assessing the agonist activity of this compound at the rhesus monkey beta3 adrenergic receptor expressed in CHO cells determined an EC50 of 17 nM. medchemexpress.com Studies in isolated subcutaneous adipocytes from rhesus monkeys with L-750,355 demonstrated a concentration-dependent stimulation of lipolysis; however, the lipolytic response did not reach an identifiable maximum even at high concentrations and was considerably lower than the isoprenaline response. nih.gov

Canine Models

Canine models have also been utilized in the preclinical evaluation of β-adrenergic receptor activity, including the role of the β3-AR. Studies in dogs have indicated that lipolytic responses are largely mediated by the β3-AR. mdpi.com An early comparative study of WAT from various species, including rats, dogs, marmosets, baboons, macaques, and humans, showed that isoprenaline exhibited similar potency across all species. nih.gov In the context of WAT lipolysis, dobutamine, a β1-AR agonist, demonstrated an intrinsic activity of about 1 in both rat and dog. nih.gov In vitro studies evaluating the agonist activity of this compound at the dog beta3 adrenergic receptor expressed in CHO cells reported an EC50 of 3.6 nM. medchemexpress.com Research has also indicated the presence of β3-AR in dog cutaneous microvessels, where its stimulation has been shown to induce vasorelaxation. oup.com Furthermore, studies on isolated canine pulmonary arterial rings have shown that other β3-agonists, CL 316243 and BRL 37344, produced concentration-dependent relaxation. nih.gov

The following table summarizes the in vitro agonist activity of this compound at rhesus monkey and dog beta3 adrenergic receptors expressed in CHO cells:

| Species (expressed in CHO cells) | Receptor Type | EC50 (nM) |

| Rhesus monkey | β3-adrenergic receptor | 17 |

| Dog | β3-adrenergic receptor | 3.6 |

Translational and Clinical Investigation of L 796568 in Humans

Clinical Trial Phases and Objectives

The clinical investigation of L-796568 in humans commenced with early-phase studies designed to assess its initial effects and safety. These studies are crucial steps in the drug development process, following extensive preclinical research. cancer.govwho.int

Early Phase I Studies for Safety and Acute Effects

Initial human studies with this compound were typically conducted as Phase I clinical trials. researchgate.netmedkoo.comclinicaltrials.gov The primary objectives of these early trials were to evaluate the safety and tolerability of single oral doses of the compound in healthy volunteers or individuals with obesity. nih.govcore.ac.uk These studies also aimed to investigate the acute pharmacological effects of this compound, particularly its immediate impact on metabolic parameters such as energy expenditure and lipolysis. mdpi.comnih.govcore.ac.uk A randomized, placebo-controlled, crossover trial involving healthy overweight to obese men, for instance, investigated the thermogenic efficacy of single oral doses of this compound. nih.govcore.ac.uk

Subsequent Phase I/II Studies for Metabolic Endpoints

Following the initial assessment of acute effects, subsequent studies, sometimes characterized as Phase I/II, were conducted to further explore the metabolic endpoints of this compound, including with repeated dosing. researchgate.netnih.gov These trials aimed to determine if the acute metabolic effects observed in early studies could be sustained with chronic administration and to investigate the compound's impact on body composition and other metabolic markers over a longer duration. researchgate.netnih.gov A 28-day study in obese men, for example, analyzed the effects of daily treatment with this compound on 24-hour energy expenditure, substrate oxidation, and body composition. nih.gov The objective was to assess the potential for chronic thermogenic or weight reduction effects. researchgate.netnih.gov

Observed Metabolic Efficacy in Human Clinical Trials

Human clinical trials with this compound provided insights into its metabolic effects, revealing both acute increases in energy expenditure and lipolysis and a lack of sustained chronic effects on thermogenesis or body weight. researchgate.netnih.gov

Acute Increases in Energy Expenditure and Lipolysis

Studies investigating the acute effects of single doses of this compound in overweight to obese men demonstrated a significant increase in energy expenditure. mdpi.comnih.govcore.ac.uk For instance, a single 1000 mg dose of this compound was found to acutely increase energy expenditure by approximately 8% in obese subjects who had fasted overnight. researchgate.netmdpi.comnih.gov This increase in energy expenditure was accompanied by elevated plasma concentrations of glycerol (B35011) and free fatty acids, indicating an acute stimulation of lipolysis. mdpi.comnih.gov These findings suggested that this compound could acutely activate metabolic pathways related to energy dissipation and fat breakdown in humans. nih.gov

Here is a summary of acute metabolic effects observed with a 1000 mg dose:

| Parameter | Change from Baseline (Approximate) | Indication | Source |

| Energy Expenditure | +8% | Increased Metabolism | researchgate.netmdpi.comnih.gov |

| Plasma Glycerol | Increased | Increased Lipolysis | researchgate.netmdpi.comnih.gov |

| Plasma Free Fatty Acids | Increased | Increased Lipolysis | researchgate.netmdpi.comnih.gov |

Cardiovascular System Responses in Human Clinical Trials

Clinical trials also monitored the effects of this compound on the cardiovascular system. While some β-adrenergic agonists can lead to undesirable cardiovascular effects due to off-target activity on β1 and β2 receptors, this compound was designed to be a selective β3-AR agonist. researchgate.netmedkoo.combiocat.comtargetmol.com

In the acute single-dose study, administration of 1000 mg this compound led to a significant increase in systolic blood pressure. mdpi.comnih.gov However, no significant changes were observed in heart rate or diastolic blood pressure in this acute setting. mdpi.comnih.gov These findings suggest a differential effect on cardiovascular parameters, with a notable increase in systolic blood pressure following acute administration. mdpi.comnih.gov The selectivity profile of this compound, showing high selectivity over human β1 and β2 receptors in in vitro studies, aimed to minimize cardiovascular side effects typically associated with non-selective adrenergic stimulation. medkoo.combiocat.comtargetmol.com However, the observed increase in systolic blood pressure in human trials indicates that even with β3 selectivity, cardiovascular responses can occur. mdpi.comnih.gov

Systolic Blood Pressure Changes

In a placebo-controlled, crossover trial involving healthy overweight to obese men, a single oral dose of 1000 mg of this compound resulted in a significant increase in systolic blood pressure. nih.govmdpi.comnih.gov In this study, systolic blood pressure increased by approximately 12.2 mmHg compared to a 1.5 mmHg increase in the placebo group. nih.gov However, a 28-day study with a daily dose of 375 mg did not report significant cardiovascular changes, including blood pressure. mdpi.comnih.gov

| Treatment Group (Single Dose) | Systolic Blood Pressure Change (mmHg) | Citation |

| This compound (1000 mg) | +12.2 | nih.gov |

| Placebo | +1.5 | nih.gov |

Diastolic Blood Pressure and Heart Rate Stability

Clinical studies investigating this compound have generally indicated stability in diastolic blood pressure and heart rate. In the acute administration study where systolic blood pressure increased, no significant changes were observed in heart rate or diastolic blood pressure following a single 1000 mg dose of this compound. nih.govnih.gov Similarly, a 28-day treatment with this compound did not show evidence of elevating heart rate or blood pressure. nih.gov

Assessment of Off-Target Cardiovascular Effects

This compound is characterized as a highly selective and effective agonist of the human β3-adrenergic receptor in vitro. core.ac.uk In human studies, there was no evidence to suggest that this compound had effects on β1- and β2-adrenergic receptors, as indicated by its inability to elevate heart rate and blood pressure or induce changes in plasma potassium in a 28-day study. nih.gov This suggests a lack of significant off-target effects on these specific cardiovascular receptors at the tested dose and duration. nih.gov

Gastrointestinal System Responses

Investigation into the effects of this compound has also included an assessment of its impact on the gastrointestinal system in humans.

Incidence and Nature of Gastrointestinal Side Effects

In a 28-day clinical study, significantly more subjects in the this compound group experienced gastrointestinal side effects, specifically diarrhea, compared to the placebo group. nih.gov This effect had also been observed in animal models (dogs) but not in human studies of another β3-agonist, CL316243. nih.gov While the exact incidence rates in the this compound study are not detailed in the provided snippets, the observation of a statistically significant increase in gastrointestinal side effects, particularly diarrhea, highlights a notable response of the gastrointestinal system to this compound treatment. nih.gov

Pharmacokinetic Considerations and Their Implications for Efficacy in Humans

Pharmacokinetic properties of this compound in humans have been considered in relation to its observed efficacy. The time to peak plasma concentration of this compound has been reported to be approximately 4 to 5 hours. this compound is a potent agonist of the human β3-adrenergic receptor with a reported EC50 of approximately 3.6 nmol/L. core.ac.ukmdpi.com In a study where an acute increase in energy expenditure was observed, peak plasma concentrations reached approximately 100 nmol/L. researchgate.net In a chronic study where a 375 mg dose was administered, peak plasma concentrations reached approximately 175 nmol/L, and average plasma concentrations were around 77 nmol/L throughout the day, which is significantly higher than the in vitro EC50 value. researchgate.net

Comparative Analysis and Future Perspectives on L 796568 and β3 Adrenergic Agonists

Comparison of L-796568 with Other β3-Adrenergic Receptor Agonists

The landscape of β3-adrenergic receptor agonists includes compounds in various stages of development and clinical use. Comparing this compound to these other agonists highlights differences in their clinical trajectories, efficacy, and selectivity across different species.

Mirabegron (B1684304) and its Clinical Trajectory for Non-Metabolic Indications

Mirabegron stands out as the first β3-AR agonist to receive clinical approval, specifically for the treatment of overactive bladder (OAB). wikipedia.orgwikipedia.org Its mechanism of action involves activating the β3-AR in the bladder smooth muscle, leading to relaxation and increased bladder capacity. wikipedia.orgwikipedia.org While initially also investigated for type 2 diabetes, the development of mirabegron for metabolic indications was discontinued (B1498344). wikipedia.org This suggests a successful translation of β3-AR agonism for a non-metabolic indication, contrasting with the challenges faced in metabolic disorder applications.

Other Investigational β3-Agonists (e.g., CL-316,243, Solabegron, TAK-677)

Several other β3-AR agonists have been or are currently under investigation. CL-316,243 is a highly selective β3-AR agonist that has been extensively used in preclinical studies, particularly in rodent models, to investigate the metabolic effects of β3-AR activation, such as increased lipolysis and thermogenesis. medchemexpress.comnih.gov It has demonstrated anti-obesity and anti-diabetic effects in rodent models. nih.govmdpi.comfrontiersin.org

Solabegron is another selective β3-AR agonist that has been investigated for conditions including overactive bladder and irritable bowel syndrome. wikipedia.orgnih.gov It has reached Phase III clinical trials for OAB. urologytimes.com Like mirabegron, solabegron's development has seen a focus on non-metabolic indications after initially being investigated for type 2 diabetes and urinary incontinence. guidetopharmacology.orgdrugbank.com

TAK-677 (also known as Rafabegron) was developed as a β3-AR agonist for the potential treatment of type 2 diabetes and obesity, reaching Phase II trials. nih.govncats.io However, studies in obese individuals showed only a small increase in energy expenditure and no significant effect on body weight or fasting glucose, insulin (B600854), or free fatty acid levels, leading to the discontinuation of its development. mdpi.comncats.io

This compound has also been studied in humans. A single 1000 mg dose of this compound was found to acutely increase energy expenditure in healthy overweight men. mdpi.com However, a 28-day treatment with this compound in obese men did not show a significant effect on 24-hour energy expenditure or body composition, although it did lower triacylglycerol concentrations. This lack of chronic effect on energy balance in humans highlights challenges similar to those encountered with TAK-677.

Table 1 provides a summary of these β3-AR agonists and their primary areas of investigation.

| Compound | Primary Indications Investigated (Metabolic/Non-Metabolic) | Clinical Development Phase (Highest Reported) | Outcome for Metabolic Indications |

| This compound | Obesity, Energy Expenditure | Phase I/II mdpi.com | Limited/No significant chronic effect on energy balance/body composition |

| Mirabegron | Overactive Bladder, Type 2 Diabetes wikipedia.orgwikipedia.org | Approved (OAB) wikipedia.org | Development for metabolic indications discontinued wikipedia.org |

| CL-316,243 | Obesity, Diabetes (primarily preclinical) medchemexpress.comnih.gov | Preclinical/Research tool medchemexpress.com | Effective in rodent models nih.govmdpi.comfrontiersin.org |

| Solabegron | Overactive Bladder, Irritable Bowel Syndrome, Type 2 Diabetes wikipedia.orgnih.govguidetopharmacology.org | Phase III (OAB) urologytimes.com | Investigated, focus shifted to non-metabolic guidetopharmacology.orgdrugbank.com |

| TAK-677 | Type 2 Diabetes, Obesity nih.govncats.io | Phase II nih.gov | Development discontinued due to lack of efficacy on energy metabolism/body weight mdpi.comncats.io |

Efficacy and Selectivity Differences Across Human and Rodent Systems

A notable aspect of β3-AR agonists is the observed difference in their efficacy and selectivity between rodent and human systems. CL-316,243, for instance, is a highly potent and selective β3-AR agonist in rodents, demonstrating significant effects on lipolysis and thermogenesis in rat and mouse adipose tissue. medchemexpress.comnih.gov This has made it a valuable tool for studying β3-AR function in these species.

Challenges and Limitations in β3-Adrenergic Receptor Agonist Development for Metabolic Disorders

The development of β3-AR agonists for metabolic disorders has faced significant hurdles, primarily related to fundamental differences between human and rodent physiology concerning the β3-AR.

Species-Specific Differences in β3-AR Structure and Function

Structural and functional differences exist between human and rodent β3-ARs. While there is a high degree of homology (80-90%) between the β3-ARs of humans, rats, and mice, particularly in transmembrane domains, species-specific variations have been identified. rjme.ronih.govannualreviews.orgcapes.gov.br For example, the C-terminal regions differ in sequence and length. nih.gov The gene encoding the β3-AR also shows differences in exon-intron structure between humans and rats. rjme.ronih.gov These structural disparities can influence ligand binding, receptor activation, and downstream signaling, potentially explaining some of the observed pharmacological differences between species. nih.govcapes.gov.br

Insufficient Recruitment or Activity of β3-Responsive Tissues in Humans

Furthermore, the tissue distribution of β3-ARs differs between species. In mice, β3-AR mRNA levels are significantly higher in both BAT and white adipose tissue (WAT) compared to other tissues. diabetesjournals.org In contrast, the human β3-AR is most highly expressed in the urinary bladder, with lower levels in WAT. diabetesjournals.org This difference in expression pattern and the potentially lower metabolic activity of β3-responsive tissues like BAT in humans may contribute to the limited efficacy of β3-AR agonists in producing significant and sustained increases in energy expenditure and weight loss in clinical trials for metabolic disorders. mdpi.comncats.io The lack of a strong chronic effect of this compound on energy balance in obese men, despite an acute thermogenic effect, supports the idea of insufficient recruitment or activity of β3-responsive tissues in humans with chronic dosing.

Table 2 illustrates the differences in β3-AR expression between mouse and human tissues.

| Tissue | Relative β3-AR Expression (Mouse) | Relative β3-AR Expression (Human) |

| Brown Adipose Tissue (BAT) | High diabetesjournals.org | Detectable, lower than bladder diabetesjournals.org |

| White Adipose Tissue (WAT) | High diabetesjournals.org | Lower than bladder diabetesjournals.org |

| Urinary Bladder | Lower than adipose tissue diabetesjournals.org | Highest diabetesjournals.org |

These species-specific differences in receptor characteristics and tissue involvement pose significant challenges for translating the promising metabolic effects observed in preclinical rodent studies to effective treatments for metabolic disorders in humans.

Strategies to Overcome Tachyphylaxis and Achieve Sustained Therapeutic Effects

Tachyphylaxis, a rapid decrease in response to a drug after repeated doses, has been a significant challenge in the development of β3-adrenergic receptor agonists for chronic conditions like obesity. frontiersin.orgresearchgate.netdntb.gov.ua Studies with this compound have indicated that while acute administration can increase energy expenditure and lipolysis, these effects may not be sustained with extended treatment, potentially due to β3-adrenergic receptor down-regulation or other functional feedback mechanisms. nih.govfrontiersin.orgresearchgate.net

For instance, a study in obese men showed that while a single 1000 mg dose of this compound acutely increased energy expenditure and lipolysis, a 28-day treatment with 375 mg daily did not result in sustained effects on thermogenesis or body fat. nih.govfrontiersin.orgresearchgate.net This suggests that strategies are needed to overcome the potential development of tachyphylaxis and maintain the therapeutic effects of β3-adrenergic agonists.

Overcoming tachyphylaxis in β3-adrenergic receptor therapy is an active area of research. Potential strategies could involve exploring different dosing regimens, developing agonists with biased signaling properties that favor beneficial pathways while minimizing desensitization, or investigating combination therapies that might mitigate the mechanisms underlying tachyphylaxis. While specific strategies to overcome tachyphylaxis for this compound are not extensively detailed in the provided search results, the general challenge observed with this and other β3-agonists highlights the need for such approaches in the field. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Advanced Methodologies for β3-Adrenergic Receptor Research

Advancements in research methodologies are crucial for a deeper understanding of β3-adrenergic receptor function and the development of effective agonists. Two key methodologies relevant to this research are PET-CT imaging for BAT activity assessment and transcriptomic and proteomic profiling in human adipose tissue.

Positron Emission Tomography-Computed Tomography (PET-CT) Imaging for BAT Activity Assessment

PET-CT imaging, particularly using 18F-FDG, is a widely used technique to visualize and assess the metabolic activity of brown adipose tissue in humans. frontiersin.orgnih.govoup.commdpi.com Active BAT takes up glucose, which can be detected by 18F-FDG PET-CT. frontiersin.orgoup.commdpi.com This methodology has been instrumental in confirming the presence of metabolically active BAT in adult humans and investigating factors that influence its activity, including cold exposure and pharmacological interventions. frontiersin.orgnih.govoup.compnas.org

While the provided search results mention the use of PET-CT in the context of BAT activity and β3-adrenergic agonists generally, and one result mentions this compound in the context of BAT imaging scispace.com, specific detailed research findings using this compound in conjunction with PET-CT for BAT assessment are not broadly available within the provided snippets. However, PET-CT remains a vital tool for evaluating the thermogenic effects of β3-adrenergic agonists like this compound by directly measuring glucose uptake in BAT. frontiersin.orgnih.govmdpi.com

Transcriptomic and Proteomic Profiling in Human Adipose Tissue

Transcriptomic and proteomic profiling techniques provide comprehensive insights into gene expression and protein abundance in tissues like human adipose tissue. mdpi.combiorxiv.orgnih.govbiorxiv.orgnih.gov These methodologies can help researchers understand the molecular changes that occur in adipose tissue in response to conditions like obesity and type 2 diabetes, as well as in response to pharmacological treatments such as β3-adrenergic agonists. mdpi.combiorxiv.orgnih.govnih.gov

Studies utilizing transcriptomics and proteomics in adipose tissue have revealed depot-specific differences and identified pathways involved in metabolic dysfunction, inflammation, and adipogenesis. mdpi.combiorxiv.orgnih.govbiorxiv.orgnih.gov While the search results discuss transcriptomic and proteomic profiling in the context of adipose tissue and metabolic disorders generally, specific detailed findings directly linking this compound treatment to changes in the transcriptomic or proteomic landscape of human adipose tissue are not explicitly provided. Nevertheless, these advanced "omics" approaches hold significant potential for elucidating the molecular mechanisms through which this compound and other β3-agonists exert their effects on adipose tissue metabolism and function. mdpi.combiorxiv.orgnih.govbiorxiv.org

Synergistic Therapeutic Strategies and Combination Therapies

Given the complexities of metabolic diseases and the challenges encountered with single-agent therapies, synergistic therapeutic strategies and combination therapies are being explored. murraystate.edu Combining β3-adrenergic agonists with other agents that target different pathways involved in energy balance and metabolism could potentially lead to enhanced efficacy and overcome limitations such as tachyphylaxis or insufficient response. murraystate.edutouchstonelabs.org

Co-administration with Other Metabolic Agents or Modalities

The co-administration of β3-adrenergic agonists with other metabolic agents or modalities is a promising avenue for improving therapeutic outcomes. murraystate.edutouchstonelabs.org This approach aims to achieve synergistic effects by targeting multiple aspects of metabolic dysfunction. For example, combining a β3-agonist with agents that promote the browning of white adipose tissue, improve insulin sensitivity, or reduce appetite could offer a more comprehensive approach to treating obesity and related metabolic disorders. murraystate.edutouchstonelabs.org

The search results mention the potential for combination therapy involving β3-adrenergic receptors and other compounds that increase lipolysis and thermogenesis, such as Zinc Alpha 2-glycoprotein (ZAG). murraystate.edu It is theorized that combining agents that increase brown fat with those that act on existing brown fat could enhance thermogenesis and lipolysis. murraystate.edu While the provided information discusses the concept of combination therapy in the context of β3-adrenergic receptors, specific detailed research findings on the co-administration of this compound with other metabolic agents are not extensively presented. However, the rationale for such combinations is based on the potential for additive or synergistic effects on energy expenditure, fat metabolism, and glucose homeostasis. murraystate.edutouchstonelabs.org

Personalized Medicine Approaches in β3-Adrenergic Receptor Therapy

Personalized medicine approaches in β3-adrenergic receptor therapy acknowledge that individual responses to these agonists can vary. mdpi.commdpi.com Factors such as genetic variations in the β3-adrenergic receptor gene (e.g., the Trp64Arg mutation), differences in BAT abundance and activity, and individual metabolic profiles could influence the efficacy of β3-agonist treatment. mdpi.comoup.com

Research suggests that genetic variations in the β3-AR gene may be associated with varying responses to agonists, although findings have been inconsistent across studies. mdpi.com Assessing an individual's genetic makeup and metabolic characteristics could help predict their likely response to β3-adrenergic agonists and guide treatment decisions. mdpi.commdpi.com

While the concept of personalized medicine in the context of β3-adrenergic receptor therapy is discussed in the search results, specific studies detailing how personalized approaches have been applied to treatment with this compound are not provided. However, the understanding of inter-individual variability in BAT activity and metabolic profiles underscores the potential relevance of personalized medicine in optimizing the use of β3-adrenergic agonists like this compound for metabolic health. mdpi.comoup.commdpi.com

Here is a summary of some research findings related to this compound and β3-adrenergic agonists:

| Compound | Description | Key Finding (Acute) | Key Finding (Chronic) | Potential Issue(s) | Source(s) |

| This compound | Selective human β3-adrenergic receptor agonist | Increased energy expenditure and lipolysis in obese men. mdpi.comcore.ac.ukfrontiersin.orgnih.gov | No sustained effects on thermogenesis or body fat after 28 days. nih.govfrontiersin.orgresearchgate.net | Tachyphylaxis nih.govfrontiersin.orgresearchgate.net | mdpi.comcore.ac.uknih.govfrontiersin.orgresearchgate.netnih.gov |

| CL316,243 | β3-adrenergic agonist (studied in humans) | Increased insulin sensitivity and fat oxidation (8 weeks). frontiersin.org | No change in 24h energy expenditure or body weight (8 weeks). frontiersin.org | Species differences in efficacy observed. frontiersin.org | mdpi.comfrontiersin.orgfrontiersin.org |

| Mirabegron | β3-adrenergic agonist (approved for overactive bladder) | Increased whole-body energy expenditure and glucose uptake by BAT (high doses). mdpi.commdpi.com | Increased BAT activity (4 weeks, healthy non-obese females). frontiersin.org | Potential for off-target β1-adrenergic effects at high doses. mdpi.com | mdpi.commdpi.comfrontiersin.org |

Genetic Polymorphisms of β3-Adrenergic Receptors and Inter-individual Response Variability

Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in adrenergic receptors can influence the response to medications targeting these receptors, including agonists ebmconsult.comfrontiersin.org. The β3-adrenergic receptor gene (ADRB3) has several identified polymorphisms ebmconsult.comnih.gov. One of the most studied is the Trp64Arg polymorphism ebmconsult.comfrontiersin.orgnih.gov.

Studies have explored the association between the Trp64Arg polymorphism and various conditions, including obesity, type 2 diabetes, and overactive bladder frontiersin.orgnih.gov. While some findings suggested a role for this polymorphism in regulating lipid and lipoprotein metabolism, and some studies associated the Arg64 allele with a slightly increased risk of type 2 diabetes or increased body weight, other studies did not find a consistent association with obesity nih.gov. The Arg64 allele has also been related to weight gain-induced blood pressure elevation in obese men nih.gov.

The presence of such genetic variations in the β3-adrenergic receptor can contribute to inter-individual variability in the response to β3-adrenergic agonists like this compound. Understanding the functional consequences of specific polymorphisms is crucial for potentially individualizing drug therapy based on a patient's genetic makeup ebmconsult.com. The conflicting data surrounding the association of β-receptor SNPs with disease and medication response highlight the need for large, randomized, controlled trials to further investigate these relationships ebmconsult.com. Analysis of haplotypes (combinations of polymorphisms) may provide more beneficial insights than analyzing individual polymorphisms alone ebmconsult.com. Interethnic variability in the distribution of β-ARs genetic polymorphisms also underscores the importance of diverse study populations frontiersin.org.

Prospects for Next-Generation β3-Adrenergic Receptor Modulators

The development of β3-adrenergic receptor modulators has been an area of active research, driven by the potential of targeting this receptor for various therapeutic purposes dntb.gov.ua. While compounds like this compound demonstrated the feasibility of selectively activating the β3-AR, the translation of preclinical efficacy to consistent human therapeutic benefit, particularly for metabolic conditions, has presented challenges nih.gov.

The experience with compounds like this compound and other β3 agonists has provided valuable insights into the complexities of β3-AR pharmacology in humans. These include potential differences in receptor expression or function across species and the possibility of desensitization or downregulation with chronic exposure mdpi.comresearchgate.netnih.gov.

Rational Design of Compounds with Enhanced Human Efficacy and Selectivity

Rational design approaches are being employed to develop next-generation β3-adrenergic receptor modulators with improved human efficacy and selectivity unifi.itnih.gov. This involves leveraging structural information about the receptor and understanding the molecular mechanisms of ligand binding and receptor activation mdpi.complos.org.

Structure-based drug design, including techniques like molecular docking and molecular dynamics simulations, helps in understanding how ligands interact with the β-adrenergic receptors at an atomic level mdpi.complos.org. These studies can reveal novel binding modes and identify key interactions that contribute to receptor specificity and agonist efficacy mdpi.complos.org. The high conformational flexibility of GPCRs like β-adrenergic receptors presents both challenges and opportunities for designing ligands that stabilize specific receptor conformations associated with desired signaling pathways mdpi.complos.org.

Rational design also considers the structure-activity relationships of existing agonists, such as this compound and those based on scaffolds like phenylethanolamine or aryloxypropanolamine unab.clnih.gov. Modifying these structures by introducing specific chemical groups can influence their potency, selectivity, and pharmacokinetic properties unab.cl. The aim is to design compounds that not only bind selectively to the human β3-AR but also effectively activate the downstream signaling pathways relevant to the desired therapeutic effect, while minimizing off-target interactions that could lead to side effects unifi.itnih.gov.